2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid
Overview
Description
2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases, which facilitate the transfer of amino groups between molecules . These interactions are crucial for maintaining cellular homeostasis and metabolic balance.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mTOR signaling pathway, which is essential for cell growth and proliferation . Additionally, it can alter gene expression patterns, leading to changes in protein synthesis and cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain kinases, thereby affecting phosphorylation events within the cell . These molecular interactions are critical for regulating cellular activities and maintaining physiological functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods, leading to altered cellular responses . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses may have minimal impact, while higher doses can lead to significant physiological changes. For example, high doses have been associated with toxic effects, such as liver damage and oxidative stress . Determining the appropriate dosage is crucial for ensuring the compound’s safety and efficacy in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For instance, it can be metabolized by aminotransferases to form other amino acids, which are then utilized in various metabolic processes . These pathways are essential for maintaining metabolic flux and ensuring the compound’s proper utilization within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . Understanding these transport mechanisms is vital for elucidating the compound’s overall effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects . Identifying these localization patterns is crucial for understanding the compound’s role in cellular processes.
Properties
IUPAC Name |
2-amino-3-(oxan-4-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c9-7(8(10)11)5-6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHHRIISICNOLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734386 | |
Record name | 3-Oxan-4-ylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773828-10-7 | |
Record name | 3-Oxan-4-ylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.